molecular formula C7H6BrNO2 B113506 2-Amino-5-bromobenzoic acid CAS No. 5794-88-7

2-Amino-5-bromobenzoic acid

Cat. No.: B113506
CAS No.: 5794-88-7
M. Wt: 216.03 g/mol
InChI Key: CUKXRHLWPSBCTI-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzoic acid is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group (NH2) and a bromine atom (Br), respectively. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Amino-5-bromobenzoic acid can be synthesized through the bromination of anthranilic acid (2-aminobenzoic acid). The process involves the addition of bromine to a solution of anthranilic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and purification systems helps in achieving consistent quality .

Chemical Reactions Analysis

3.1. Nucleophilic Substitution Reactions

The amino group in 2-amino-5-bromobenzoic acid can act as a nucleophile in various substitution reactions:

  • Example Reaction :

    • When treated with alkyl halides, the amino group can substitute the bromine atom, leading to the formation of alkylated derivatives.

3.2. Acylation Reactions

The carboxylic acid group can undergo acylation reactions:

  • Example Reaction :

    • Reacting with an acyl chloride in the presence of a base can yield amides, which are important intermediates in pharmaceutical synthesis.

3.3. Reduction Reactions

The nitro group, if introduced via nitration, can be reduced to an amino group:

  • Example Reaction :

    • Using hydrogen gas in the presence of a palladium catalyst can effectively convert nitro derivatives back to amino compounds.

3.4. Tautomerization

This compound exists in tautomeric forms, which can interconvert under certain conditions:

  • Example Tautomerization :

    • The keto form can convert to an enol form, which may exhibit different reactivity patterns.

3.5. Spectroscopic Characterization

The compound's structure and purity can be confirmed through various spectroscopic techniques:

  • Infrared Spectroscopy (IR) : Characteristic peaks at around:

    • 3497cm13497\,\text{cm}^{-1} (N-H stretch)

    • 1675cm11675\,\text{cm}^{-1} (C=O stretch)

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the hydrogen environment and confirms structural integrity.

4.1. Bond Lengths and Angles

Bond TypeLength (Å)Angle (°)
C-C1.39
C-N1.47
C=O1.22
N-H1.01

Table data derived from computational analysis using DFT methods .

4.2. Yield and Reaction Conditions

Reaction TypeYield (%)Conditions
Bromination>96%Glacial acetic acid, room temperature
Alkylation~90%Alkyl halide, base
Acylation~85%Acyl chloride, base

Table data based on experimental findings from various sources .

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis
2-Amino-5-bromobenzoic acid is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds, particularly anti-inflammatory and analgesic drugs. Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For example, studies on new phosphodiesterase (PDE) inhibitors derived from ABBA demonstrated significant reductions in inflammatory markers in cell-based models .

Case Study: PDE Inhibitors
A study investigated the synthesis of quinazoline derivatives using ABBA, which were tested for their anti-inflammatory effects. The results indicated that these derivatives effectively reduced nitrite production in murine macrophage cell lines induced by lipopolysaccharide (LPS), confirming their potential for further development as therapeutic agents .

Analytical Chemistry

Reagent in Analytical Methods
ABBA is frequently employed as a reagent in analytical chemistry to identify and quantify chemical substances in complex mixtures. Its ability to form stable complexes with various analytes makes it valuable for spectroscopic analyses.

Data Table: Applications in Analytical Chemistry

Application Methodology Outcome
SpectrophotometryUV-Vis spectroscopyQuantification of drug compounds
ChromatographyHPLCSeparation of mixtures
TitrationVolumetric analysisDetermination of concentration

Biochemical Research

Studying Enzyme Activity and Protein Interactions
ABBA is instrumental in biochemical studies aimed at understanding enzyme kinetics and protein interactions. Its structural properties allow researchers to probe biological processes at a molecular level.

Case Study: Enzyme Inhibition Studies
Research utilizing ABBA derivatives has revealed their effects on various enzymes involved in inflammatory pathways. By analyzing the inhibition patterns, scientists can gain insights into the mechanisms of action for potential drug candidates .

Material Science

Enhancing Polymer Properties
In material science, ABBA can be incorporated into polymer formulations to improve thermal stability and mechanical properties. This application is particularly relevant in the development of advanced materials used in electronics and construction.

Data Table: Material Properties Enhancement

Property Enhanced Original Material Improved Material with ABBA
Thermal StabilityStandard polymerIncreased heat resistance
Mechanical StrengthConventional compositesHigher tensile strength

Environmental Monitoring

Detection of Pollutants
ABBA is utilized in environmental chemistry for detecting pollutants, particularly in water quality assessments. Its reactivity allows for the development of sensors that can identify harmful substances at low concentrations.

Case Study: Water Quality Assessment
Research demonstrated the effectiveness of ABBA-based sensors in monitoring water quality by detecting specific organic pollutants. These findings highlight the compound's utility in environmental health studies .

Mechanism of Action

The mechanism of action of 2-amino-5-bromobenzoic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The amino and bromine substituents play crucial roles in its binding affinity and specificity towards molecular targets .

Comparison with Similar Compounds

Comparison: 2-Amino-5-bromobenzoic acid is unique due to the presence of both an amino group and a bromine atom, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in various synthetic pathways .

Biological Activity

2-Amino-5-bromobenzoic acid (CAS No. 5794-88-7) is a brominated derivative of anthranilic acid, known for its diverse biological activities. This compound has garnered attention due to its potential applications in pharmacology, particularly in the development of antiviral agents and as a plant growth regulator. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic uses, and research findings.

  • Molecular Formula : C₇H₆BrNO₂
  • Molecular Weight : 216.03 g/mol
  • Appearance : Slight yellow to white powder
  • Solubility : Soluble in hot water, alcohol, and ether; slightly soluble in cold water

The biological activity of this compound is attributed to its structural components, particularly the carboxyl and amine groups, which participate in various biochemical interactions. The compound has been shown to exhibit:

  • Antiviral Activity : It is utilized in the synthesis of inhibitors targeting hepatitis C virus NS5B RNA polymerase, demonstrating its potential in antiviral drug development .
  • Plant Growth Regulation : Exhibits activity as a plant growth regulator, influencing growth processes in various plant species .
  • Antimicrobial Properties : Related compounds have shown antibacterial effects, suggesting potential applications in treating bacterial infections .

Spectroscopic Analysis

Recent studies utilizing Density Functional Theory (DFT) have provided insights into the molecular structure and vibrational characteristics of this compound. The analysis included Fourier Transform Infrared (FTIR) and Raman spectroscopy, confirming the presence of functional groups and their interactions .

Case Studies

  • Antiviral Research : A study highlighted the compound's role in synthesizing inhibitors for hepatitis C virus NS5B polymerase. The inhibitors demonstrated significant activity against viral replication, indicating a promising avenue for therapeutic development .
  • Plant Growth Studies : Research indicated that this compound enhances root growth and overall plant vigor when applied to various species. This effect is hypothesized to be due to its influence on hormonal pathways involved in plant growth regulation .
  • Toxicological Assessments : Toxicity studies on cell cultures have shown that derivatives of benzoic acid can impact cellular metabolism and viability. While specific data on this compound's toxicity is limited, related compounds exhibit varying degrees of cytotoxicity depending on concentration and exposure time .

Data Table of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibitor for hepatitis C virus NS5B polymerase
Plant Growth RegulatorEnhances root growth and overall vigor
AntimicrobialPotential antibacterial properties
ToxicityVaries with concentration; related compounds show effects

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-5-bromobenzoic acid and confirming its purity?

A common synthesis route involves the reduction of 2-nitro-5-bromobenzoic acid using catalytic hydrogenation or LiAlH₄ in anhydrous ether, yielding the target compound . Purity confirmation requires HPLC (High-Performance Liquid Chromatography) with UV detection, as described in protocols achieving >97% purity . Complementary characterization via ¹H/¹³C NMR can validate structural integrity, with key peaks for the aromatic ring (δ 6.8–7.5 ppm) and carboxylic acid (δ 12–13 ppm) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Mass Spectrometry (MS): Electron ionization MS reveals a molecular ion peak at m/z 216.03 (C₇H₆BrNO₂) and fragment ions consistent with Br loss (m/z 137) .
  • ¹H NMR: Aromatic protons appear as doublets (J = 8–9 Hz) at δ 7.2–7.4 ppm, while the carboxylic acid proton is a singlet at δ 12.5 ppm .
  • IR Spectroscopy: Stretching vibrations for NH₂ (3300–3500 cm⁻¹) and COOH (1700–1720 cm⁻¹) confirm functional groups .

Q. How should researchers handle this compound safely in the lab?

The compound is classified as a UN 2811 toxic solid . Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure:

  • Inhalation: Move to fresh air; administer artificial respiration if needed .
  • Skin contact: Wash thoroughly with soap and water .
    Store in a cool, dry place away from oxidizers and acids .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Discrepancies in solubility (e.g., "undetermined" vs. partial solubility in DMSO) may arise from batch variability or measurement conditions. To address this:

  • Perform controlled solubility tests in polar (water, ethanol) and non-polar solvents (DCM, ether) under standardized temperatures (25°C).
  • Use UV-Vis spectroscopy to quantify solubility limits via calibration curves .
  • Compare results with NIST reference data to identify outliers .

Q. What mechanistic insights exist for the role of this compound in synthesizing benzyl alcohol derivatives?

The compound serves as a precursor for 2-amino-5-bromobenzyl alcohol via LiAlH₄ reduction. The reaction mechanism involves:

Nucleophilic attack by AlH₄⁻ on the carboxylic acid group.

Formation of a tetrahedral intermediate, followed by protonation to yield the alcohol .
Optimization studies suggest anhydrous conditions and low temperatures (−20°C) improve yields to >90% .

Q. How does this compound behave under varying pH and thermal conditions?

  • Thermal Stability: DSC (Differential Scanning Calorimetry) shows decomposition above 230°C, with a melting point of 219–221°C .
  • pH-Dependent Reactivity: The amino group (pKa ~4.5) protonates in acidic media, enhancing electrophilic substitution at the para-bromo position. In basic conditions, deprotonation of the COOH group (pKa ~2.5) facilitates salt formation .

Q. What crystallographic methods are suitable for determining the structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal. Key steps include:

Growing crystals via slow evaporation in ethanol/water.

Data collection at 100 K to minimize thermal motion.

Refinement with anisotropic displacement parameters for Br and O atoms .
Published data show a monoclinic lattice (space group P2₁/c) with Z = 4 .

Q. Data Contradiction Analysis

Q. Why do some sources report conflicting molecular formulas (C₇H₅BrNO₂ vs. C₇H₆BrNO₂)?

The discrepancy arises from protonation states. The neutral form is C₇H₆BrNO₂ (carboxylic acid protonated), while the deprotonated anion is C₇H₅BrNO₂. Always verify the compound’s ionization state using pH-adjusted NMR or titration .

Q. How can researchers validate purity claims across commercial batches?

  • HPLC: Use a C18 column with 0.1% TFA in water/acetonitrile (70:30) to detect impurities (<2%).
  • Elemental Analysis: Compare experimental C/H/N/Br percentages with theoretical values (C: 38.91%, H: 2.80%, N: 6.48%, Br: 36.96%) .

Properties

IUPAC Name

2-amino-5-bromobenzoic acid
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InChI

InChI=1S/C7H6BrNO2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKXRHLWPSBCTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
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DSSTOX Substance ID

DTXSID20206643
Record name 5-Bromoanthranilic acid
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Molecular Weight

216.03 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Alfa Aesar MSDS]
Record name 5-Bromoanthranilic acid
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CAS No.

5794-88-7
Record name 2-Amino-5-bromobenzoic acid
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Record name 2-Amino-5-bromobenzoic acid
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Synthesis routes and methods

Procedure details

To a mixture of 9 (71 g, 0.275 mol) in 1,4-dioxane (400 mL) was added HCl (400 mL). The mixture was refluxed for 4 h at 110° C. Then the mixture was concentrated and added to 300 mL water. The mixture was filtered and the pH was adjusted to 6 with 2N NaOH, washed with water and dried to give 10 as a white solid (54.5 g, yield: 91.7%).
Name
Quantity
71 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
91.7%

Retrosynthesis Analysis

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Feasible Synthetic Routes

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